molecular formula C14H12O5S2 B12880774 2,8-Bis(methylsulfonyl)dibenzo[b,d]furan CAS No. 87964-64-5

2,8-Bis(methylsulfonyl)dibenzo[b,d]furan

Cat. No.: B12880774
CAS No.: 87964-64-5
M. Wt: 324.4 g/mol
InChI Key: RAZXDKNAPRPUCT-UHFFFAOYSA-N
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Description

2,8-Bis(methylsulfonyl)dibenzo[b,d]furan is a chemical compound that belongs to the dibenzofuran family. Dibenzofurans are heterocyclic organic compounds with two benzene rings fused to a central furan ring. This particular compound is characterized by the presence of two methylsulfonyl groups attached to the 2 and 8 positions of the dibenzofuran structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Bis(methylsulfonyl)dibenzo[b,d]furan typically involves the sulfonation of dibenzofuran. One common method is to react dibenzofuran with methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete sulfonation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,8-Bis(methylsulfonyl)dibenzo[b,d]furan can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be employed under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated dibenzofuran derivatives.

Scientific Research Applications

2,8-Bis(methylsulfonyl)dibenzo[b,d]furan has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2,8-Bis(methylsulfonyl)dibenzo[b,d]furan depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of sulfonyl groups can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: The parent compound without the sulfonyl groups.

    2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan: A similar compound with diphenylphosphoryl groups instead of methylsulfonyl groups.

    Dibenzothiophene: A sulfur analog of dibenzofuran.

Uniqueness

2,8-Bis(methylsulfonyl)dibenzo[b,d]furan is unique due to the presence of methylsulfonyl groups, which can significantly alter its chemical and physical properties compared to its analogs. These groups can enhance its solubility, reactivity, and potential biological activities, making it a valuable compound for various applications.

Properties

CAS No.

87964-64-5

Molecular Formula

C14H12O5S2

Molecular Weight

324.4 g/mol

IUPAC Name

2,8-bis(methylsulfonyl)dibenzofuran

InChI

InChI=1S/C14H12O5S2/c1-20(15,16)9-3-5-13-11(7-9)12-8-10(21(2,17)18)4-6-14(12)19-13/h3-8H,1-2H3

InChI Key

RAZXDKNAPRPUCT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)OC3=C2C=C(C=C3)S(=O)(=O)C

Origin of Product

United States

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